

Application Notes: Preparation and Use of JR14a in Cell Culture

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Compound of Interest		
Compound Name:	JR14a	
Cat. No.:	B10819433	Get Quote

Introduction

JR14a is a potent and selective small-molecule modulator of the human complement C3a receptor (C3aR).[1][2] Initially identified as an antagonist, it is approximately 100-fold more potent than the commonly reported antagonist SB290157.[3] **JR14a** effectively inhibits C3a-induced intracellular calcium release and mast cell degranulation.[3] However, recent structural and functional studies have revealed that **JR14a** can also act as a C3aR agonist, inducing receptor desensitization, G protein signaling, and β -arrestin recruitment.[4][5] This dual functionality makes it a critical tool for investigating C3aR signaling in inflammation, immunity, and neurodegenerative diseases.[3][5][6] These notes provide detailed protocols for dissolving, storing, and utilizing **JR14a** in a cell culture setting.

Physicochemical and Biological Properties

A summary of the key properties of **JR14a** is essential for accurate preparation and application in experimental settings.



Property	Value	Source
IUPAC Name	(5-(Bis(4- chlorophenyl)methyl)-3- methylthiophene-2-carbonyl)- L-arginine	[7]
Molecular Formula	C25H26Cl2N4O3S	[7]
Molecular Weight	533.47 g/mol	[7]
CAS Number	2411440-41-8	[1][7]
Appearance	Solid powder	[7]
Target	Human Complement C3a Receptor (C3aR)	[1]
IC₅o (in vitro)	~10 nM (inhibition of C3a-induced Ca²+ release in human monocyte-derived macrophages)~8 nM (inhibition of C3a-induced β-hexosaminidase secretion in LAD2 human mast cells)	[1][3]

Solubility Data

JR14a is insoluble in water but readily soluble in organic solvents, particularly dimethyl sulfoxide (DMSO). Fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.



Solvent	Solubility	Source
DMSO	≥ 100 mg/mL (187.45 mM)	
Ethanol	~50 mg/mL	
Water	Insoluble	
10% DMSO / 90% Corn Oil	~2.5 mg/mL (Suspension, requires sonication)	[1]

Protocols

Protocol 1: Preparation of a 10 mM JR14a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for long-term use, minimizing repeated freeze-thaw cycles.

Materials:

- JR14a powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, conical-bottom microcentrifuge tubes or cryovials
- Analytical balance and weighing paper/boat
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculation: Determine the mass of JR14a required. To prepare 1 mL of a 10 mM stock solution (MW = 533.47 g/mol):
 - \circ Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)



- Mass (mg) = 0.010 mol/L x 0.001 L x 533.47 g/mol x 1000 mg/g = 5.33 mg
- Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh out 5.33 mg
 of JR14a powder and place it into a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the **JR14a** powder.
- Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
- Sonication (Optional): If dissolution is slow or incomplete, place the tube in a sonicator water bath for 5-10 minutes.[1][8]
- · Aliquoting & Storage:
 - $\circ~$ Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 $\mu L)$ in sterile microcentrifuge tubes.
 - For long-term storage (up to 1 year), store aliquots at -80°C.
 - For short-term storage (up to 1 month), store at -20°C.
 - Note: Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells. It is critical to maintain a final DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.5%, with <0.1% being ideal.[9]

Materials:

- 10 mM JR14a stock solution in DMSO
- Sterile complete cell culture medium (pre-warmed to 37°C)



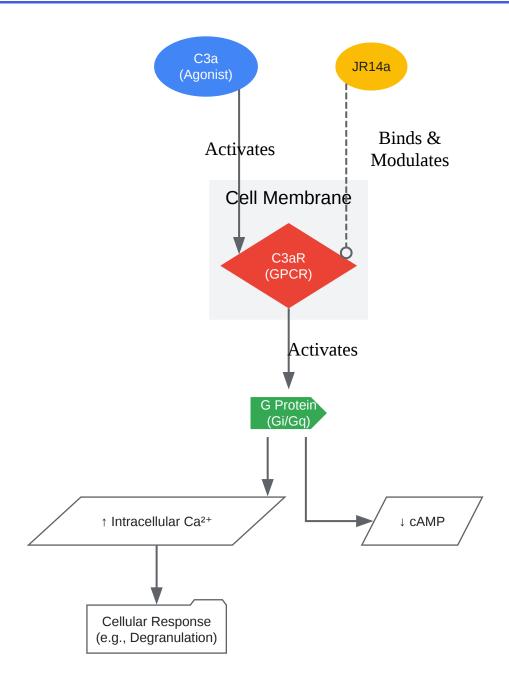
Sterile tubes for dilution

Procedure:

- Determine Final Concentration: Decide the final concentration of JR14a needed for your experiment (e.g., 10 nM, 100 nM, 1 μM).
- Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete
 cell culture medium. It is best practice to perform dilutions in a stepwise manner to ensure
 accuracy.
 - Example for a final concentration of 100 nM in 10 mL of medium:
 - Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100. Add 2 μL of the 10 mM stock to 198 μL of sterile medium. This creates a 100 μM intermediate solution.
 - Step B (Final Dilution): Dilute the 100 μM intermediate solution 1:1000. Add 10 μL of the 100 μM solution to 10 mL of complete cell culture medium. This yields a final JR14a concentration of 100 nM.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the JR14a working solution. In the example above, the final DMSO concentration would be 0.001%, which is well below toxic levels.[9]
- Application: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of JR14a or the vehicle control.
- Incubation: Incubate the cells for the desired treatment period under standard conditions (e.g., 37°C, 5% CO₂).

Visualizations Signaling Pathway of JR14a at the C3a Receptor



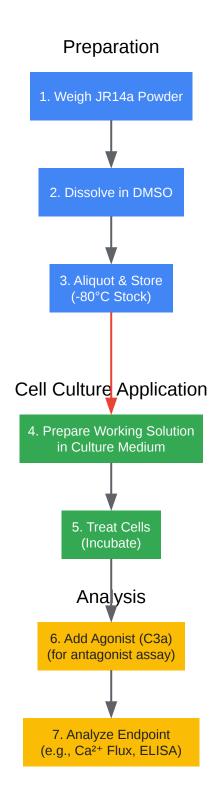


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JR14a binds to and modulates the C3a receptor, affecting downstream signaling.

Experimental Workflow: From Stock to Cell-Based Assay





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General workflow for preparing and using **JR14a** in a cell-based experiment.



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